
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide, also known as FMIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. In
Applications De Recherche Scientifique
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide has shown promising results in various scientific research applications. One of the most notable applications is its potential as an anti-cancer agent. Studies have shown that 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide can induce apoptosis, or programmed cell death, in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
In addition to its anti-cancer properties, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
Mécanisme D'action
The mechanism of action of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide is not fully understood, but it is believed to involve the regulation of various signaling pathways in cells. 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide has been shown to modulate the activity of proteins involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in animal models of inflammatory diseases. 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide has also been shown to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide is its high purity and high yield synthesis method. This allows for consistent and reliable results in lab experiments. However, one of the limitations of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide is its limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for research on 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide. One area of interest is the development of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide as a potential anti-cancer drug. Further studies are needed to determine the optimal dosage and administration route of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide for maximum efficacy and minimal toxicity. Other future directions include investigating the potential of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide as an anti-inflammatory agent and exploring its potential in other therapeutic areas.
In conclusion, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide is a chemical compound that has shown promising results in various scientific research applications, particularly in the areas of cancer and inflammation. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide involves the reaction of 3-formyl-2-methylindole and N-methyl-N-phenylacetamide in the presence of a catalyst. This method has been extensively studied and optimized to yield high purity and high yield of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide.
Propriétés
IUPAC Name |
2-(3-formyl-2-methylindol-1-yl)-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-17(13-22)16-10-6-7-11-18(16)21(14)12-19(23)20(2)15-8-4-3-5-9-15/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRKWJLBPZPYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-2-methylindol-1-yl)-N-methyl-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


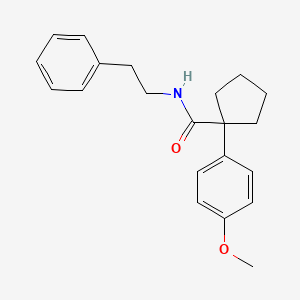
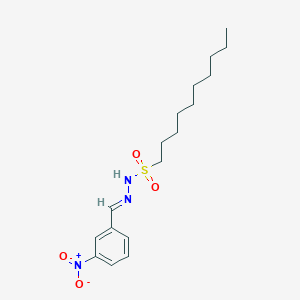

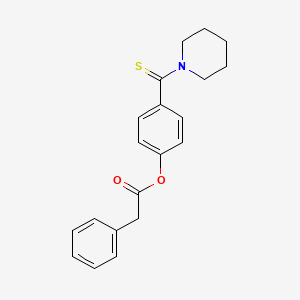
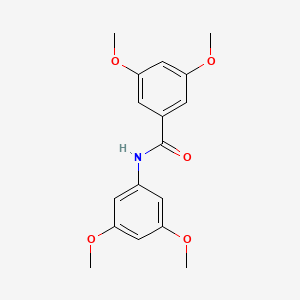
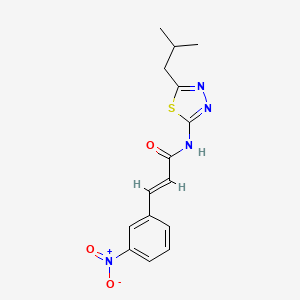
![methyl 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B5768404.png)
![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5768410.png)
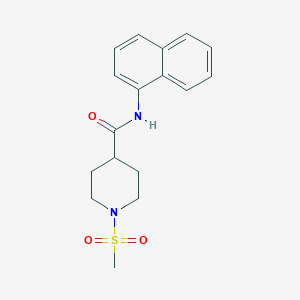
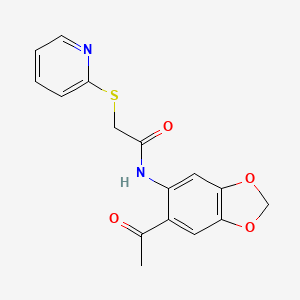

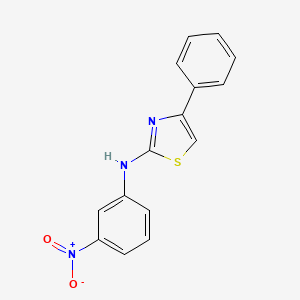
![2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5768448.png)